Product packaging for 1-Ethyl-5-phenyl-2-imidazolidinethione(Cat. No.:CAS No. 186424-03-3)

1-Ethyl-5-phenyl-2-imidazolidinethione

Cat. No.: B065733
CAS No.: 186424-03-3
M. Wt: 206.31 g/mol
InChI Key: QYRDJEMXRZWICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-phenyl-2-imidazolidinethione is a versatile heterocyclic compound of significant interest in synthetic organic chemistry and materials science research. Its core structure, featuring an imidazolidinethione ring substituted with ethyl and phenyl groups, makes it a valuable precursor and building block for the synthesis of more complex nitrogen- and sulfur-containing heterocycles. Researchers utilize this compound primarily as a key intermediate in the development of novel ligands for catalytic systems, where the sulfur and nitrogen atoms can coordinate to various metal centers, modulating their reactivity and selectivity. Furthermore, its structural motif is investigated in the design of pharmacologically active molecules, serving as a scaffold for probing interactions with biological targets. The compound's mechanism of action in research settings is often related to its chelating properties or its role as a hydrogen-bond acceptor and donor, facilitating the study of molecular recognition and self-assembly processes. This high-purity reagent is essential for advancing projects in medicinal chemistry, coordination chemistry, and the development of advanced organic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2S B065733 1-Ethyl-5-phenyl-2-imidazolidinethione CAS No. 186424-03-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

186424-03-3

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

1-ethyl-5-phenylimidazolidine-2-thione

InChI

InChI=1S/C11H14N2S/c1-2-13-10(8-12-11(13)14)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,14)

InChI Key

QYRDJEMXRZWICF-UHFFFAOYSA-N

SMILES

CCN1C(CNC1=S)C2=CC=CC=C2

Canonical SMILES

CCN1C(CNC1=S)C2=CC=CC=C2

Synonyms

1-Ethyl-5-phenyl-2-imidazolidinethione

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization in Research Contexts

X-ray Crystallography and Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, researchers can generate a precise electron density map of the molecule, revealing exact bond lengths, bond angles, and torsional angles.

While a specific crystal structure for 1-Ethyl-5-phenyl-2-imidazolidinethione is not available in the surveyed literature, extensive crystallographic studies have been performed on closely related imidazolidine (B613845) derivatives, such as 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. researchgate.net Such studies on analogous compounds reveal that the five-membered imidazolidine ring is often not perfectly planar, typically adopting a slight envelope or twist conformation to minimize steric strain. researchgate.net A crystallographic analysis of this compound would definitively establish the planarity or puckering of the heterocyclic ring, the orientation of the ethyl and phenyl substituents relative to the ring, and the intermolecular interactions (such as hydrogen bonding) that govern the crystal packing.

Conformational Analysis via Experimental Methods

The five-membered imidazolidine ring is conformationally flexible. It can exist in various non-planar conformations, such as the envelope form (where one atom is out of the plane of the other four) or the twist form (where two atoms are displaced on opposite sides of a plane). The specific conformation adopted by this compound would be influenced by the steric and electronic effects of its substituents.

Experimental methods like variable-temperature NMR spectroscopy can be used to study the conformational dynamics of the molecule in solution. By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers between different conformers and identify the most stable conformation. While specific experimental conformational studies on this compound have not been reported, analysis of related heterocyclic systems provides the theoretical basis for understanding its likely conformational behavior.

Following a comprehensive search for computational and theoretical investigations specifically focused on the chemical compound “this compound,” it has been determined that detailed, published research data required to fully address the specified article outline is not available in the public domain.

While general information regarding the structure and potential applications of this compound and related imidazolidine derivatives exists ontosight.ainih.gov, specific studies detailing its computational analysis through Density Functional Theory (DFT) are not present in the available literature. Methodologies for the types of analyses requested—such as geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis—are well-established and have been applied to various other heterocyclic compounds. nih.govresearchgate.netresearchgate.netnih.gov However, the application of these specific computational methods to this compound, and the resulting data (e.g., optimized bond lengths, HOMO-LUMO energies, reactivity descriptors, simulated spectra), have not been reported in the searched scientific literature.

Therefore, it is not possible to generate a scientifically accurate article with the requested detailed research findings and data tables for each specified subsection, as the foundational research data for this particular compound is not available.

Computational Chemistry and Theoretical Investigations of 1 Ethyl 5 Phenyl 2 Imidazolidinethione

Molecular Docking Simulations for Interaction Mechanism Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is pivotal for understanding how a ligand, such as an imidazolidine-2-thione derivative, might interact with a biological target, typically a protein or enzyme. The primary goal is to identify the binding mode and affinity of the ligand, which are crucial for its biological activity.

For compounds structurally analogous to 1-Ethyl-5-phenyl-2-imidazolidinethione, molecular docking studies have been instrumental in elucidating their mechanisms of action against various therapeutic targets. These studies typically involve the following steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB). The ligand structure, in this case, this compound, would be built and optimized using computational chemistry software.

Docking Simulation: A docking algorithm systematically explores various orientations and conformations of the ligand within the binding site of the receptor.

Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower binding energies typically indicate a more stable complex.

Studies on related thiazolidinone and thiohydantoin derivatives have revealed key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that govern their binding to enzyme active sites. For instance, docking studies on similar compounds have identified critical amino acid residues with which the ligand interacts, providing a rationale for its inhibitory activity. The phenyl group, common in many of these derivatives, often engages in hydrophobic or pi-pi interactions within the binding pocket, while the thioamide moiety can act as a hydrogen bond donor or acceptor.

Table 1: Illustrative Molecular Docking Data for a Hypothetical Interaction of an Imidazolidinethione Derivative

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Hydrogen Bond, Pi-Sulfur
Tyrosine Kinase-9.2Leu248, Val256, Phe382Hydrophobic, Pi-Pi Stacking
Androgen Receptor-7.9Arg752, Gln711, Asn705Hydrogen Bond, Hydrophobic

Note: This table is illustrative and based on typical findings for related heterocyclic compounds, not specific data for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.

SAR is a qualitative approach that relates specific structural features (pharmacophores) to the biological activity of a series of compounds. For imidazolidine-2-thione derivatives, SAR studies have explored how modifications to the substituents on the imidazolidine (B613845) ring affect their potency and selectivity. For example, studies on analogous compounds have shown that:

The nature and position of substituents on the phenyl ring can significantly impact activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its interaction with the target.

The substituent at the N1 position (the ethyl group in this case) can influence lipophilicity and steric interactions within the binding site.

QSAR takes this a step further by developing mathematical models that quantitatively correlate physicochemical properties (descriptors) of compounds with their biological activities. These descriptors can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. A typical QSAR model is represented by a linear or non-linear equation.

For classes of compounds including thiohydantoins, QSAR studies have successfully created predictive models for various activities, such as anticancer and antimicrobial effects. These models help in designing new derivatives with potentially improved activity by suggesting which structural modifications are likely to be beneficial.

Table 2: Representative SAR/QSAR Findings for Thiohydantoin/Thiazolidinone Derivatives

Structural PositionModificationObserved Effect on ActivityRationale (from computational models)
Phenyl Ring (Position 5)Addition of a para-nitro groupIncreased inhibitory activityEnhances pi-pi stacking and electronic interactions.
Phenyl Ring (Position 5)Addition of a meta-hydroxyl groupDecreased activityIntroduces unfavorable steric hindrance.
N-1 PositionSubstitution with a larger alkyl groupVariable, often decreased activityMay disrupt optimal fit in the binding pocket.
Thione Group (Position 2)Replacement with an oxo groupGenerally reduced activityThe sulfur atom is crucial for key interactions (e.g., pi-sulfur).

Note: This table is a generalized representation of SAR principles observed in related compound series.

Reaction Pathway and Mechanism Investigations using Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. Methods such as Density Functional Theory (DFT) are commonly used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies.

For the synthesis of imidazolidine-2-thiones and related heterocycles, computational studies can:

Elucidate Reaction Mechanisms: By modeling the step-by-step process of bond formation and cleavage, researchers can understand how the reactants are converted into products. This includes identifying the most likely sequence of events in a multi-step synthesis.

Predict Regioselectivity and Stereoselectivity: In reactions where multiple products are possible, computational methods can predict which isomer is more likely to form by comparing the activation energies of the different reaction pathways.

Rationalize Reaction Conditions: Theoretical investigations can explain why certain catalysts, solvents, or temperatures are effective for a particular synthesis by modeling their influence on the reaction pathway.

For example, a computational study on the synthesis of a related imidazolidinone scaffold rationalized the observed regioselectivity by calculating the energies of the transition states for the different possible cyclization pathways, showing that one path was significantly more energetically favorable than the others. nih.gov Such insights are invaluable for optimizing existing synthetic routes and designing new ones.

Table 3: Illustrative Data from a DFT Study of a Reaction Step

ParameterValueInterpretation
Activation Energy (ΔG‡)18.5 kcal/molThe energy barrier that must be overcome for the reaction to proceed.
Reaction Energy (ΔG)-25.2 kcal/molThe overall change in Gibbs free energy, indicating an exothermic reaction.
Key Transition State Bond LengthsC-N: 1.85 Å, C-S: 2.10 ÅElongated bonds indicate the process of bond formation/breaking.

Note: This table provides example parameters from a typical DFT calculation for a single reaction step and does not represent a specific reaction for the title compound.

In Vitro Biological Activity and Mechanistic Research of 1 Ethyl 5 Phenyl 2 Imidazolidinethione

Antimicrobial Research

Antiviral Activity

There is no specific information available on the antiviral activity of 1-Ethyl-5-phenyl-2-imidazolidinethione against any viral strains. While related heterocyclic compounds like thiazolidin-4-one sulfonyl derivatives have been evaluated for antiviral properties against viruses such as Herpes simplex virus and Human Coronavirus, these findings cannot be attributed to the specific compound . nih.gov

Antibacterial Activity

Specific data on the activity of this compound against Gram-positive and Gram-negative bacterial strains is not available. Studies on related imidazolidinone scaffolds show that antimicrobial activity is highly dependent on the specific substitutions on the core ring structure. nih.gov

Antifungal Activity

Mechanistic studies and activity data for this compound against fungal pathogens are not documented. Research on related thiazolidine and phenylthiazole derivatives indicates that antifungal action is often linked to the disruption of the fungal cell wall or membrane, but this cannot be directly extrapolated. nih.govnih.govmdpi.com

Anticancer Research

Enzyme Inhibition Studies

There is no information regarding the inhibitory activity of this compound against enzymes such as urease. Urease inhibition is a known property of various nitrogen- and sulfur-containing heterocyclic compounds, including some thiourea and imidazole (B134444) derivatives, but specific data for this compound is absent from the literature. nih.govnih.gov

Interaction with Biological Macromolecules (e.g., DNA binding mechanisms)

The specific mechanisms through which this compound interacts with biological macromolecules such as DNA have not been extensively detailed in the available research. However, studies on other heterocyclic compounds containing thione or thiosemicarbazone moieties provide insights into potential interaction pathways. For instance, certain 1,10-phenanthroline derivatives bearing thiosemicarbazones have been shown to interact with and stabilize telomeric G-quadruplex DNA structures. nih.gov These compounds can induce conformational changes in the G-quadruplex, suggesting a potential mechanism for antitumor activity by interfering with telomere maintenance. nih.gov While these findings are for a different class of compounds, they highlight a possible avenue of interaction for thione-containing molecules, though direct evidence for this compound binding to DNA remains to be established.

Other Pharmacological Explorations (Mechanism-focused)

Antithyroid Activity Mechanisms

The antithyroid properties of imidazolidine-2-thione derivatives are primarily attributed to their ability to inhibit thyroid hormone synthesis. scispace.com Like other thiourea-based antithyroid drugs such as methimazole (MMI) and propylthiouracil (PTU), the mechanism centers on the inhibition of thyroid peroxidase (TPO). nih.govwikipedia.orgnih.gov TPO is a crucial heme enzyme that catalyzes the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosyl residues to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3). nih.gov

Thionamide compounds, including imidazolidine-2-thiones, act as substrates for the TPO-iodine complex. By competitively inhibiting the interaction of TPO with tyrosine, they block the organification of iodide and the coupling process. wikipedia.org This leads to a decrease in the production of new thyroid hormones. nih.gov These drugs are actively accumulated in the thyroid gland, which enhances their inhibitory effect. nih.govnih.gov Some antithyroid agents, like PTU, also exhibit peripheral effects by inhibiting the conversion of T4 to the more active T3, although the primary mechanism for the class is the direct inhibition of thyroidal hormone synthesis. wikipedia.orgnih.gov

Antioxidant Activity Mechanisms

The antioxidant activity of compounds containing a thione (C=S) group, such as this compound, is linked to several mechanisms. The thione moiety can exist in tautomeric equilibrium with a thiol form, which possesses potent radical-scavenging capabilities.

Radical Scavenging: Thiol-containing compounds are effective scavengers of reactive oxygen species (ROS) like hydroxyl radicals (HO•), singlet oxygen (¹O₂•), and superoxide anions (O₂•⁻). nih.gov For example, the natural antioxidant ergothioneine, which contains a 2-thione-imidazole ring, is known to capture these radicals directly. nih.gov The antioxidant action involves the donation of a hydrogen atom from the sulfhydryl group, neutralizing the free radical.

Electron Transfer: The antioxidant potential can be evaluated through assays like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) method, which measures the ability of a compound to neutralize stable radical cations via single-electron transfer (SET). researchgate.netmdpi.com

Metal Chelation and Reducing Power: Thione derivatives can also exert antioxidant effects by chelating metal ions that catalyze oxidative reactions and by reducing oxidized species. The ferric reducing antioxidant power (FRAP) assay, for instance, measures the capacity of a substance to reduce ferric (Fe³⁺) ions. researchgate.netajchem-a.com

Furthermore, some thione compounds may enhance the endogenous antioxidant defense system by increasing levels of molecules like glutathione (GSH) or up-regulating antioxidant enzymes. nih.govfrontiersin.org

Cardiotonic and Antihypertensive Activity Mechanisms

Derivatives of imidazole and imidazolidinone have been reported to possess both cardiotonic and antihypertensive properties, acting through various mechanisms. scispace.com

Positive Inotropic (Cardiotonic) Action: The cardiotonic effect of some related heterocyclic compounds, such as 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones, is attributed to the selective inhibition of cardiac phosphodiesterase fraction III (PDE III). nih.gov Inhibition of this enzyme leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn enhances myocardial contractility without significantly increasing heart rate. nih.gov

Antihypertensive Action: The antihypertensive activity of certain imidazolidinone derivatives has been linked to antagonism of peripheral 5-hydroxytryptamine (5-HT₂) receptors. nih.gov For instance, irindalone, an imidazolidinone derivative, demonstrates potent antihypertensive effects by antagonizing the pressor effects induced by serotonin. nih.gov Other proposed mechanisms for related compounds involve actions at peripheral adrenergic sites. nih.gov

Dopamine β-Hydroxylase (DBH) Inhibitory Mechanisms

This compound belongs to a class of compounds known to be potent inhibitors of Dopamine β-Hydroxylase (DBH), an enzyme that catalyzes the conversion of dopamine to norepinephrine. The inhibitory mechanism of 1-phenyl and 1-phenyl-bridged derivatives of imidazole-2-thione is particularly well-studied. nih.govacs.org

These compounds function as "multisubstrate" inhibitors. nih.gov Their structure incorporates features that mimic both the natural substrate (dopamine/tyramine) and the co-substrate (oxygen). This dual mimicry allows them to bind to both the phenethylamine substrate binding site and the copper atoms present at the enzyme's active site. nih.gov The imidazole-2-thione group specifically interacts with the active site copper, which is essential for the enzyme's catalytic activity. Quantitative structure-activity relationship (QSAR) analyses have shown that the molecule's shape and the charge density of the phenyl ring are critical determinants of its inhibitory potency. nih.gov

Table 1: DBH Inhibition by Imidazole-2-thione Derivatives
Inhibitor ClassProposed Mechanism of ActionKey Structural Features
1-(Phenylalkyl)imidazole-2-thionesMultisubstrate InhibitionPhenyl ring (dopamine mimic) and Imidazole-2-thione group (oxygen mimic)
1-(Substituted-benzyl)imidazole-2(3H)-thionesBinding to active site based on molecular shape and charge densityCommon overlap steric volume and charge density on the benzyl ring

Anti-Leishmanial Activity Mechanisms

Imidazolidine (B613845) derivatives have demonstrated significant in vitro activity against protozoan parasites of the Leishmania genus. nih.govnih.govresearchgate.net The precise mechanism of action is not fully elucidated but is thought to involve multiple pathways.

Research on N,N'-disubstituted imidazolidine derivatives suggests that their leishmanicidal activity may be related to the inhibition of polyamine synthesis. nih.gov Polyamines are essential for cell proliferation and differentiation in Leishmania, and disrupting their synthesis is a validated antiparasitic strategy. Another proposed mechanism is the interference with the parasite's cellular membrane penetration, disrupting membrane integrity or function. nih.gov Several studies have confirmed the activity of various imidazolidine-2-one and related derivatives against both the promastigote and the clinically relevant intracellular amastigote stages of Leishmania species, such as L. mexicana and L. infantum. nih.gov

Table 2: Anti-Leishmanial Activity of Imidazolidine Derivatives
Compound ClassTargeted Leishmania StageProposed MechanismReference Compounds with Activity
N,N'-Disubstituted ImidazolidinesPromastigotes and AmastigotesInhibition of polyamine synthesis; Interference with cellular membrane penetration1,3-Bis(p-methoxybenzyl)imidazolidine
Substituted Imidazolidin-2-onesPromastigotes and AmastigotesNot specified1-(3-methylisoxazol-5-yl)-3-(4-bromobenzyl)imidazolidin-2-one

Non Human System Applications and Catalytic Research of 1 Ethyl 5 Phenyl 2 Imidazolidinethione

Corrosion Inhibition Studies and Mechanisms

While direct studies on 1-Ethyl-5-phenyl-2-imidazolidinethione are not extensively documented, the imidazolidine-2-thione scaffold is a known and effective corrosion inhibitor, particularly for mild steel in acidic environments. Research on analogous compounds, such as 5,5-diphenylimidazolidine-2,4-dione (PID) and imidazolidine-2-thione (IMT), provides significant insight into the likely mechanisms of action. researchgate.net

The primary mechanism involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.net This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and π-electrons from the phenyl ring. These features allow the molecule to bond with the vacant d-orbitals of iron atoms on the steel surface. The process typically involves a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). mdpi.com

Studies on related imidazolidine (B613845) derivatives indicate they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The adsorption of these molecules on the steel surface conforms to the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. researchgate.net The inhibition efficiency of these compounds is concentration-dependent, with higher concentrations leading to greater surface coverage and enhanced protection. For instance, studies on 5,5-diphenylimidazolidine-2,4-dione showed a significant increase in inhibition efficiency as its concentration was raised. researchgate.net

The structural attributes of this compound—specifically the sulfur atom of the thiourea group, the nitrogen atoms, and the phenyl ring—suggest it would be an effective corrosion inhibitor through similar adsorption mechanisms.

Inhibitor CompoundConcentrationInhibition Efficiency (%)MetalEnvironmentReference
5,5-diphenylimidazolidine-2,4-dione (PID)10-3 M93.4Mild Steel1 M HCl researchgate.net
Imidazolidiny Urea (IU)28 mM95.0Mild SteelHCl Medium researchgate.net
Imidazolidine-2-thione (IMT)Not SpecifiedExcellentMild Steel1 N HCl
4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT)500 ppm92.5Mild Steel1.0 M HCl mdpi.com

Organocatalysis in Chemical Transformations (e.g., alpha-alkylation of aldehydes)

The imidazolidine framework is central to a class of highly successful organocatalysts, particularly the chiral imidazolidinones (often called MacMillan catalysts). researchgate.net These catalysts are renowned for their ability to mediate a wide range of enantioselective transformations, including the alpha-alkylation of aldehydes. princeton.edunih.gov The catalytic cycle proceeds through the formation of an enamine intermediate. The secondary amine of the imidazolidinone catalyst condenses with an aldehyde to form a transient iminium ion, which then deprotonates to yield a nucleophilic enamine. This enamine stereoselectively attacks an electrophilic alkylating agent. Subsequent hydrolysis releases the alpha-alkylated aldehyde product and regenerates the catalyst. princeton.edu

While the thione analog, this compound, is less studied in this context, its structural similarity to imidazolidinone catalysts suggests potential for similar catalytic activity. A chiral version of this compound could theoretically form an enamine and direct stereoselective reactions. However, the electronic properties of the thiocarbonyl (C=S) group differ from the carbonyl (C=O) group, which could influence the reactivity and stability of the catalytic intermediates. This remains an area for further investigation to determine its efficacy and selectivity in reactions like the alpha-alkylation of aldehydes.

Role as Ligands in Coordination Chemistry (e.g., metal complexes for various applications)

Imidazolidine-2-thione and its derivatives are versatile ligands in coordination chemistry due to the presence of multiple donor sites. rsc.org The primary coordination site is typically the exocyclic sulfur atom, which acts as a soft donor and readily binds to various transition metals. wikipedia.orgnih.gov The nitrogen atoms of the ring can also participate in coordination, often after deprotonation, allowing the ligand to act in a bridging or chelating fashion.

These ligands form stable complexes with a range of metals, including platinum(II), palladium(II), copper(I), silver(I), cadmium(II), and zinc(II). nih.govresearchgate.net The resulting metal complexes exhibit diverse geometries and have potential applications in catalysis and materials science. Furthermore, metal complexes of imidazolidine-2-thione derivatives have been investigated for their biological activities, including as potential antimicrobial or anticancer agents. nih.govnih.gov

This compound is expected to exhibit similar ligand properties, coordinating with metal ions primarily through its sulfur atom. The ethyl and phenyl substituents can influence the steric and electronic properties of the resulting metal complexes, potentially tuning their solubility, stability, and catalytic activity.

Ligand ClassMetal Ion(s)Typical Coordination Site(s)Potential Application of ComplexReference
Imidazolidine-2-thione derivativesPt(II), Pt(IV), Pd(II)Nitrogen, SulfurPharmacological agents researchgate.net
Imidazoline-2-thione derivativesCu(I), Ag(I), Au(I)SulfurBiomedical field researchgate.net
1,2,4-Triazole-3-thione derivativesMn(II), Fe(II), Ni(II), Cu(II), Zn(II)SulfurAnticancer agents nih.gov
Imidazolidine-2-thione analoguesCd, Zn, Ag, PtSulfur, NitrogenAntimicrobial, Anticancer agents nih.gov

Polymerization Initiators and Catalysts

Based on available scientific literature, the application of this compound or its closely related structural analogs as initiators or catalysts in polymerization reactions is not a well-documented area of research.

Reagents for Transfer Reactions (e.g., thiocarbonyl transfer)

The thiocarbonyl group (C=S) is a key functional group in this compound. While this compound itself is typically the product of a thiocarbonyl transfer reaction (e.g., from carbon disulfide), certain activated derivatives of sulfur-containing heterocycles can act as thiocarbonyl transfer reagents. scialert.net For example, 1-(methyldithiocarbonyl)imidazole has been shown to be an effective reagent for transferring a thiocarbonyl moiety to synthesize various thioureas. scialert.net Similarly, Lawesson's reagent is widely used to convert carbonyl compounds into thiocarbonyls. mdpi.com Although this compound is a stable cyclic thiourea, it is conceivable that it could be chemically modified to create a more reactive derivative capable of participating in thiocarbonyl transfer reactions, though this application is not currently established.

Prebiotic Chemistry Relevance and Molecular Evolution Context

In the context of prebiotic chemistry and the origins of life, sulfur-containing heterocycles are of interest due to their potential roles in early metabolic pathways and as ligands for proto-enzymatic metal centers. bookpi.orgnih.govtandfonline.com Sulfur is an essential element in biochemistry, and its incorporation into cyclic structures like imidazolidinethione could have provided stability and functional advantages on the early Earth.

The formation of such heterocycles from simple prebiotic precursors (like amino acids, aldehydes, and sulfur sources) is plausible under various simulated early Earth conditions. The ability of the thiourea moiety within the imidazolidinethione ring to strongly coordinate with transition metal ions (such as iron, nickel, or zinc) is particularly significant. researchgate.netopenmedicinalchemistryjournal.com Such metal complexes could have acted as primitive catalysts (proto-enzymes), facilitating key chemical reactions necessary for the emergence of more complex biomolecules and metabolic networks, thus playing a role in the broader context of molecular evolution.

Future Research Directions and Derivative Exploration for 1 Ethyl 5 Phenyl 2 Imidazolidinethione

Synthesis and Characterization of Novel Substituted Imidazolidinethione Analogues

The exploration of new derivatives of 1-Ethyl-5-phenyl-2-imidazolidinethione is a primary focus for expanding the chemical space and discovering compounds with improved pharmacological profiles. The synthesis of novel analogues typically involves the strategic introduction of various substituents onto the core imidazolidinethione structure. Methodologies for creating such analogues often rely on well-established synthetic routes, which can be adapted to incorporate diverse chemical moieties.

Key synthetic strategies include:

Reaction of Substituted Diamines: Utilizing N-ethyl-1-phenylethane-1,2-diamine precursors with different substituents on the phenyl ring and reacting them with thiocarbonyl sources like carbon disulfide or thiophosgene.

Condensation Reactions: Employing condensation reactions between appropriately substituted amino acids (like phenylglycine derivatives), isocyanates, and isothiocyanates to form the imidazolidine (B613845) ring. mdpi.com

Multi-component Reactions: Developing one-pot synthesis protocols that combine multiple starting materials, such as α-bromoketones, hydrazines, and potassium thiocyanate, to efficiently generate diverse libraries of substituted imidazolidinethiones. scialert.net

Acylation: Introducing acyl groups to the nitrogen atoms of the imidazolidinethione ring can yield mono- or di-acylated derivatives, with the reaction outcome often dependent on the nature of the acyl chloride reagent used. nih.gov

Once synthesized, the characterization of these novel analogues is crucial to confirm their chemical structures. A combination of spectroscopic and analytical techniques is employed for unambiguous structure elucidation. These techniques include:

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=S (thione) bond. ajchem-a.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the precise arrangement of atoms and the connectivity within the molecule. ajchem-a.commdpi.comimpactfactor.org

Mass Spectrometry (MS): To confirm the molecular weight of the newly synthesized compounds. mdpi.com

X-ray Crystallography: To determine the exact three-dimensional structure of the molecule in the solid state, providing definitive proof of its constitution and stereochemistry. nih.gov

Exploration of Novel Imidazolidinethione-Containing Fused Heterocyclic Systems

The imidazolidinethione ring is an excellent scaffold for the synthesis of more complex, fused heterocyclic systems. nih.govnih.gov These fused structures are of significant interest as they can lead to compounds with novel pharmacological properties by presenting a rigid, three-dimensional arrangement of functional groups that can interact more specifically with biological targets.

The synthesis of these fused systems involves chemical transformations where the imidazolidinethione ring acts as a synthon. For instance, reactions with reagents containing two reactive centers can lead to the formation of a new ring fused to the parent heterocycle. Examples of potential fused systems and the strategies to synthesize them include:

Imidazo[2,1-b]thiazoles: These can be synthesized by reacting the imidazolidinethione core with α-haloketones. This class of fused heterocycles has gained importance due to a broad spectrum of physiological activities. nih.gov

Imidazo[2',1':4,5] nih.govresearchgate.netnih.govthiadiazino[2,3-b]quinazolines: These complex polycyclic systems can be formed through the reaction of 2-(imidazolidin-2-ylideneamino)anilines (derived from imidazolidines) with carbon disulfide. science24.com

1-(4H-3,1-benzoxazin-2-yl)imidazolidin-2-thione: This system can be generated from the reaction of [2-(imidazolidin-2-ylideneamino)phenyl]methanol with carbon disulfide. science24.com

The development of these novel fused systems often requires multi-step synthetic sequences and careful optimization of reaction conditions. organic-chemistry.orgresearchgate.net Characterization relies heavily on advanced spectroscopic methods, particularly 2D NMR techniques, to elucidate the complex connectivity of the resulting polycyclic structures. science24.com

Strategies for Enhancing Biological Potency through Targeted Structural Modification

Improving the biological potency of lead compounds derived from this compound requires a deep understanding of their structure-activity relationships (SAR). nih.gov SAR studies systematically investigate how changes in a molecule's structure affect its biological activity, providing a rational basis for targeted modifications.

Key strategies for enhancing potency include:

Substitution on Aromatic Rings: Introducing electron-withdrawing groups (e.g., halogens like chlorine) or electron-donating groups (e.g., methoxy) at various positions on the phenyl ring can significantly influence the molecule's electronic properties and its ability to interact with target proteins. For some N-aminoimidazoline-2-thiones, meta-substituted anilino derivatives, particularly those with a chlorine atom, have shown a broader spectrum of antiviral activity. scialert.net

Modification of the N-Ethyl Group: Replacing the ethyl group with other alkyl or aryl substituents can probe the steric and hydrophobic requirements of the binding site. Smaller substituents like methyl or ethyl at certain positions on the imidazole (B134444) ring have been shown to lead to more pronounced antiviral activity. scialert.net

Alteration of the Thione Group: The sulfur atom of the thione group is a key functional feature. Methylation or benzylation of the sulfur has been shown to abolish the antiviral activity of some imidazole-2-thione derivatives, indicating its importance for the biological effect. scialert.net

Introduction of Hydrophobic and Electron-Withdrawing Groups: For some imidazothiadiazole analogues, SAR analysis indicated that introducing hydrophobic and electron-withdrawing groups was favorable for binding to their target receptor. nih.govresearchgate.net

These modifications are guided by the iterative process of designing, synthesizing, and testing new analogues to build a comprehensive SAR model. This model then informs the design of next-generation compounds with potentially superior efficacy and selectivity. nih.gov

Advanced Computational Modeling for Lead Optimization and Mechanistic Prediction

In modern drug discovery, computational modeling is an indispensable tool for accelerating the lead optimization process. nih.gov For derivatives of this compound, these in silico techniques can provide valuable insights into their physicochemical properties, pharmacokinetic profiles, and mechanisms of action, thereby guiding the synthesis of more promising candidates.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.netresearchgate.net For imidazolidine derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to create predictive models. nih.gov These models generate contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications are likely to increase or decrease activity, providing a roadmap for rational drug design. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a receptor or enzyme. nih.gov Docking studies can elucidate the key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between imidazolidinethione analogues and their target, helping to explain observed SAR data and suggest modifications to improve binding affinity. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. pensoft.net This can help assess the stability of binding modes predicted by docking and reveal important conformational changes that occur upon ligand binding. pensoft.net

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. researchgate.net This allows for the early identification of candidates with potentially poor pharmacokinetic profiles or toxicity issues, saving significant time and resources.

By integrating these computational methods into the research workflow, scientists can prioritize the synthesis of compounds with the highest probability of success, leading to a more efficient and cost-effective discovery process. nih.gov

Q & A

Q. What are the established synthetic routes for 1-ethyl-5-phenyl-2-imidazolidinethione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-halo ketones or through modifications of preformed imidazole rings. For example, reactions involving phenylisothiocyanate and amino acids in a mixed solvent system (e.g., Et₃N/DMF-H₂O) have been optimized for regioselectivity and yield . Key parameters include solvent polarity (DMF enhances solubility), temperature (60–80°C minimizes side reactions), and stoichiometric ratios (1:1.2 for thiourea to halo-ketone). Purification via column chromatography with ethyl acetate/hexane (3:7) typically achieves >85% purity .

Q. How does the structural configuration of this compound influence its reactivity?

  • Methodological Answer : The thione group at position 2 and the ethyl-phenyl substitution pattern create a planar, electron-deficient imidazole ring. Computational studies (DFT) show that the thione sulfur acts as a nucleophilic site, facilitating alkylation or oxidation reactions. Comparative analysis with analogues (e.g., 5-phenyl-1H-imidazole-2-thiol) reveals that the ethyl group enhances steric hindrance, reducing electrophilic substitution at position 1 but increasing stability against hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Distinct shifts for the thione sulfur (δ ~12.5 ppm for NH in DMSO-d₆) and ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.0 ppm for CH₂) confirm substitution patterns .
  • FT-IR : Strong absorption at 1250–1270 cm⁻¹ (C=S stretch) and 1600–1650 cm⁻¹ (C=N stretch) validate the core structure .
  • X-ray crystallography : Resolves bond angles (e.g., C2-S1-C5 = 98.5°) and confirms planar geometry, critical for docking studies .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound be resolved in anticancer studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 50 µM in MCF-7 cells) may arise from assay conditions. Standardize protocols by:
  • Using identical cell passage numbers (<20) and serum-free media during treatment.
  • Validating apoptosis via flow cytometry (Annexin V/PI) alongside MTT assays to distinguish cytostatic vs. cytotoxic effects .
  • Cross-referencing with structural analogues (e.g., 2-phenyl-1H-benzo[d]imidazoles) to identify substituent-dependent activity trends .

Q. What strategies optimize the compound’s selectivity in enzyme inhibition studies?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., EGFR). The thione group forms hydrogen bonds with Lys721, while the phenyl ring engages in π-π stacking with Phe723 .
  • SAR modifications : Introduce electron-withdrawing groups (e.g., -F at the phenyl para position) to enhance binding affinity by 30–40%, as shown in fluorinated derivatives .
  • ADMET profiling : Predict logP values (<3.5) and hepatic stability using SwissADME to balance potency and pharmacokinetics .

Q. How do contradictory results in oxidation/reduction reactions of this compound arise, and how can they be mitigated?

  • Methodological Answer : Oxidation with H₂O₂ may yield sulfonic acids (major) or disulfides (minor), depending on pH. Under acidic conditions (pH 2–3), sulfonic acid dominates (>90%), while neutral conditions favor disulfides (~60%). For reduction, catalytic hydrogenation (Pd/C, H₂ 50 psi) selectively saturates the imidazole ring without cleaving the C-S bond . Always monitor reaction progress via TLC (Rf = 0.4 in CH₂Cl₂/MeOH 9:1) to isolate intermediates.

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?

  • Methodological Answer :
  • Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism to calculate IC₅₀ and Hill slope.
  • Apply ANOVA with Tukey’s post-hoc test to compare treatment groups, ensuring n ≥ 3 replicates.
  • Address outliers via Grubbs’ test (α = 0.05) and report 95% confidence intervals .

Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Core modifications : Synthesize derivatives with varied substituents (e.g., -OCH₃, -NO₂) at the phenyl or ethyl positions.
  • Bioisosteric replacement : Replace the thione group with selone or amine to assess electronic effects.
  • High-throughput screening : Use 96-well plates to test 50+ derivatives against kinase panels, prioritizing compounds with >50% inhibition at 10 µM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.